molecular formula C10H6F4O2 B8067356 3-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid

3-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid

Cat. No.: B8067356
M. Wt: 234.15 g/mol
InChI Key: HWBLGORXWYIISR-UHFFFAOYSA-N
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Description

3-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid is an organic compound characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance. The process involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl ring.

    Substitution: The fluorine and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-trifluoromethyl-phenylboronic acid
  • 3-(Trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid

Uniqueness

3-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid is unique due to the presence of both fluorine and trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may lack one or both of these functional groups .

Biological Activity

3-[2-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid, also known by its IUPAC name (Z)-2-fluoro-3-(4-fluoro-3-(trifluoromethyl)phenyl)acrylic acid, is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and relevant case studies.

  • Molecular Formula : C10H5F5O2
  • Molecular Weight : 252.14 g/mol
  • Melting Point : 89-90 °C
  • CAS Number : 1564157-26-1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl groups. For instance, derivatives of this compound demonstrated significant inhibition against both Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) isolates. The minimum inhibitory concentrations (MICs) for these compounds were notably low, indicating strong antibacterial activity .

CompoundTarget BacteriaMIC (µg/mL)
This compoundS. aureus5
This compoundMRSA8

Anti-inflammatory Potential

The anti-inflammatory effects of this compound have been linked to its ability to modulate the NF-kB signaling pathway. Studies indicate that certain derivatives can either enhance or inhibit NF-kB activity depending on the substituents on the phenyl ring. Compounds with electron-withdrawing groups like trifluoromethyl showed a marked decrease in NF-kB activity, suggesting potential therapeutic applications in inflammatory diseases .

CompoundNF-kB Activity Change (%)
This compound-9%
Chlorinated analogue+10%

Cytotoxicity Studies

Cytotoxic effects were observed in various cancer cell lines, including MCF-7 (breast cancer). The cytotoxicity was evaluated using IC50 values, revealing that the presence of the trifluoromethyl group significantly enhances the cytotoxic potential of the compound.

Cell LineIC50 (µM)
MCF-715.6
Hek29320.1

The enhanced biological activity of this compound is attributed to:

  • Increased Lipophilicity : The trifluoromethyl group improves membrane permeability, facilitating better interaction with cellular targets.
  • Electron-Withdrawing Effects : These effects enhance hydrogen bonding with protein targets, increasing binding affinity and biological efficacy .

Case Studies

  • Study on Antimicrobial Activity : A comparative study demonstrated that compounds with similar structures exhibited varying degrees of activity against S. aureus. The study concluded that structural modifications significantly influence antimicrobial effectiveness .
  • Anti-inflammatory Research : Another study focused on the modulation of NF-kB by various analogs of cinnamic acid derivatives, where it was found that specific substitutions could either promote or inhibit inflammatory responses .

Properties

IUPAC Name

3-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4O2/c11-8-5-7(10(12,13)14)3-1-6(8)2-4-9(15)16/h1-5H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBLGORXWYIISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to the previously described general procedure (GP1), Knoevenagel condensation (75° C.; 3h20) between 2-fluoro-4-(trifluoromethyl)benzaldehyde (5.000 g; 26.027 mmol) and malonic acid (5.145 g; 49.451 mmol) gave the product 3-(2-fluoro-4-trifluoromethyl-phenyl)-acrylic acid as a colorless solid (5.030 g; 82.5%). LC-MS: tR=0.89 min; [M+H]+: no ionisation.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.145 g
Type
reactant
Reaction Step One

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